6-Fluoroisoquinoline-3-carboxamide
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Overview
Description
6-Fluoroisoquinoline-3-carboxamide is a fluorinated derivative of isoquinoline, a bicyclic aromatic heterocycleThe presence of a fluorine atom in the isoquinoline ring enhances its biological activity and stability, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroisoquinoline-3-carboxamide can be achieved through several methods:
Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .
Chemical Reactions Analysis
Types of Reactions
6-Fluoroisoquinoline-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Fluoroisoquinoline-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways Involved: The pathways affected by this compound depend on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Chloroisoquinoline-3-carboxamide: Similar in structure but with a chlorine atom instead of fluorine.
6-Bromoisoquinoline-3-carboxamide: Contains a bromine atom instead of fluorine.
6-Iodoisoquinoline-3-carboxamide: Contains an iodine atom instead of fluorine.
Uniqueness
6-Fluoroisoquinoline-3-carboxamide is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased stability, enhanced biological activity, and unique electronic characteristics. These properties make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
6-fluoroisoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEULKRIXGFLKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C=C1F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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